Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-7(11)5-6-3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
NWVQILOWXABUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CNC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrrolo[2,3-b]pyridine Precursors
The selective bromination at the 5-position is commonly achieved using brominating agents such as:
- Bromine (Br₂) in organic solvents like chloroform at low temperatures (0 °C to room temperature) for 10–60 minutes.
- N-Bromosuccinimide (NBS) in solvents such as dichloromethane or tetrahydrofuran (THF), sometimes in the presence of a base like triethylamine, at room temperature for 1–16 hours.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), triethylamine, dichloromethane, room temperature, 1–16 hours | Selective bromination at position 5 |
| 2 | Esterification | Ethanol, catalytic sulfuric acid, reflux | Formation of ethyl carboxylate at position 6 |
| 3 | Suzuki Coupling (optional) | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K₂CO₃, dioxane/water, 80 °C, 1–16 h | Introduction of aryl substituents at position 5 |
| 4 | Protection/Deprotection | Benzenesulfonyl chloride (protection), TBAF in THF (deprotection) | Improved selectivity and yield |
| 5 | Purification | Extraction with ethyl acetate, drying over Na₂SO₄, filtration, concentration | Pure this compound |
Analytical and Purification Techniques
- Extraction: Multiple aqueous-organic extractions with ethyl acetate to isolate the organic layer.
- Drying: Use of sodium sulfate (Na₂SO₄) to remove residual water.
- Filtration: Through Celite pads to remove particulate impurities.
- Ion Exchange: Use of DOWEX 50WX2-400 resin to remove ionic impurities.
- Chromatography: Thin-layer chromatography (TLC) monitoring and column chromatography for purification.
- Characterization: Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and melting point determination confirm compound identity and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Brominating Agent | Br₂ or NBS | Selective for position 5 bromination |
| Solvent for Bromination | Chloroform, dichloromethane, or THF | Temperature control critical (0 °C to RT) |
| Esterification Conditions | Ethanol, catalytic H₂SO₄, reflux | Converts acid to ethyl ester |
| Suzuki Coupling Catalyst | Pd(dppf)Cl₂ | Requires inert atmosphere (N₂) |
| Base in Suzuki Coupling | Potassium carbonate | Facilitates cross-coupling |
| Reaction Temperature | 80 °C to reflux | Time varies 1–16 hours |
| Purification | Extraction, drying, ion exchange, chromatography | Ensures high purity |
| Protection Group | Benzenesulfonyl chloride | Used to protect N-1 during substitution |
| Deprotection Reagent | Tetrabutylammonium fluoride (TBAF) | Removes N-protecting group |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 acts as an electrophilic site for nucleophilic substitution. Key reactions include:
Aryl/Amino Substitution via Suzuki-Miyaura Coupling
The bromine undergoes palladium-catalyzed cross-coupling with boronic acids. For example, coupling with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) and potassium carbonate in dioxane/water (2.5:1) at 80°C yields 5-aryl derivatives .
| Boronic Acid | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Phenyl | Pd(dppf)Cl₂ | Dioxane/H₂O | 80°C | 68% |
| 2-Naphthyl | Pd(PPh₃)₄ | DMF | 100°C | 72% |
Buchwald-Hartwig Amination
Primary and secondary amines displace bromine under catalytic conditions. For instance, reaction with morpholine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C produces 5-amino derivatives.
Ester Functionalization
The ethyl ester at position 6 undergoes hydrolysis and derivatization:
Hydrolysis to Carboxylic Acid
Treatment with aqueous NaOH in methanol (50°C, 30 min) yields 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, which is acidified to precipitate the product .
Ester Exchange
Transesterification with methanol or other alcohols in the presence of H₂SO₄ produces methyl or alternative esters.
Coupling Reactions
The pyrrolopyridine core participates in regioselective cross-couplings:
C-H Arylation
Direct C-H activation at position 3 using aryl iodides and Pd(OAc)₂ in DMAc at 120°C introduces aryl groups without pre-functionalization .
| Aryl Iodide | Catalyst | Solvent | Yield |
|---|---|---|---|
| 4-Iodotoluene | Pd(OAc)₂ | DMAc | 65% |
Halogenation and Functional Group Interconversion
The bromine can be further modified:
Bromine-to-Azide Conversion
Reaction with NaN₃ in DMF (100°C, 2 h) generates 5-azido derivatives, useful for click chemistry .
Radical Bromination
N-Bromosuccinimide (NBS) with AIBN in CCl₄ introduces additional bromine atoms under reflux .
Comparative Reactivity
The compound’s reactivity differs from analogs based on substituent positions:
| Compound | Bromine Position | Key Reactivity |
|---|---|---|
| Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 6 | Suzuki coupling at C6 |
| Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 5 | Reduced steric hindrance at C3 |
Mechanistic Insights
Scientific Research Applications
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: Utilized in the design of chemical probes to study biological pathways and molecular interactions.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Targeting DNA/RNA: Binding to nucleic acids to interfere with replication or transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Junction Variations
The position of substituents and the ring junction (e.g., [2,3-b] vs. [3,2-b]) significantly influence the physicochemical and biological properties of pyrrolopyridine derivatives. Below is a comparative analysis:
Table 1: Key Structural and Commercial Attributes
Key Observations:
Halogen and Ester Position: The target compound’s bromine at position 5 and ester at position 6 distinguish it from analogues like Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (SS-0656), where bromine and ester are at positions 6 and 2, respectively . Replacing bromine with chlorine (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) reduces molecular weight and electronegativity, which may lower stability in nucleophilic substitution reactions .
Ring Junction Differences :
- Compounds with [3,2-b] junctions (e.g., Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate ) exhibit inverted ring connectivity compared to the target’s [2,3-b] system. This alters the spatial orientation of substituents, impacting binding affinity in drug-receptor interactions .
Functional Group Modifications :
- The carboxylic acid derivative (5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ) lacks the ethyl ester, increasing polarity and reducing cell membrane permeability compared to the target compound .
- Complex derivatives like Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-... () introduce additional substituents (ethyl, hydroxy, methyl), enhancing lipophilicity and steric bulk, which could improve pharmacokinetic properties .
Biological Activity
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS No. 2092721-71-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties, supported by diverse research findings and case studies.
- Molecular Formula : C₁₀H₉BrN₂O₂
- Molecular Weight : 269.09 g/mol
- CAS Number : 2092721-71-4
- MDL Number : MFCD30067540
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound's activity against various bacterial strains has been evaluated, with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| Escherichia coli | Control MIC: 2 μg/mL (ciprofloxacin) |
The compound demonstrated significant antibacterial activity against Staphylococcus aureus compared to Escherichia coli, indicating its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that related compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 Value |
|---|---|
| MCF7 (breast carcinoma) | < 10 μM |
| LNCaP (prostate carcinoma) | < 10 μM |
| HCT116 (colon carcinoma) | < 10 μM |
In particular, platinum complexes derived from pyrrole derivatives have shown enhanced cytotoxicity compared to traditional chemotherapeutic agents like cisplatin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : Some derivatives have been shown to intercalate into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain pyrrole derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells .
Case Studies
Several studies have explored the efficacy of this compound and its analogs:
- A study published in MDPI reported that pyrrole derivatives exhibited potent activity against Mycobacterium tuberculosis with MIC values as low as 5 µM for specific analogs .
- Another investigation focused on the synthesis of platinum complexes with pyrrole derivatives, revealing their superior cytotoxicity against multiple human cancer cell lines compared to existing treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how do reaction parameters affect yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-bromo-1H-pyrrolo[2,3-b]pyridine as a starting material . Alternatively, nucleophilic substitution on pyrrolopyridine precursors with ethyl chloroformate under basic conditions (e.g., NaH/DMF) is employed. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
- Temperature : 80–100°C for optimal substitution reactivity .
- Protecting groups : Use of Boc or tert-butyl groups to prevent side reactions at reactive NH sites .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Techniques :
- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~4.3 ppm for CH₂, ~1.3 ppm for CH₃) and bromo-substituted aromatic protons (δ ~7.5–8.5 ppm) .
- ESI-MS : Confirm molecular weight (C₁₀H₉BrN₂O₂, exact mass 284.08) and isotopic patterns (Br: M+2 peak at ~1:1 ratio) .
- IR : Ester carbonyl stretch at ~1700–1750 cm⁻¹ .
Advanced Research Questions
Q. How does the bromo substituent at the 5-position influence reactivity in cross-coupling reactions?
- Challenges : The bromo group’s steric bulk and electron-withdrawing nature can hinder oxidative addition in Pd-catalyzed reactions.
- Mitigation strategies :
- Ligand optimization : Bulky ligands (e.g., XPhos) enhance catalyst turnover .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Directed C–H activation : Use of directing groups (e.g., pyridine N-oxide) to bypass steric limitations .
Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during derivative synthesis?
- Approach :
- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals, particularly in the pyrrolopyridine core .
- X-ray crystallography : Resolve regioisomer ambiguity; SHELX software is widely used for structure refinement .
- HPLC-MS : Detect and quantify byproducts (e.g., de-esterified or debrominated impurities) .
Q. What strategies improve regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core?
- Methodological insights :
- Electrophilic substitution : Bromo at C5 directs electrophiles to C3 or C7 positions due to resonance effects .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the ester carbonyl .
- Temperature control : Lower temperatures (−20°C) favor kinetic control in lithiation reactions .
Critical Analysis of Contradictions
- Spectral inconsistencies : Discrepancies in ¹H NMR (e.g., unexpected doubling of peaks) may arise from rotamers of the ethyl ester group. Low-temperature NMR (−40°C) or deuterated DMSO can suppress this .
- Mass spectrometry pitfalls : ESI-MS may show sodium adducts (M+23), which must be differentiated from true molecular ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
